3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

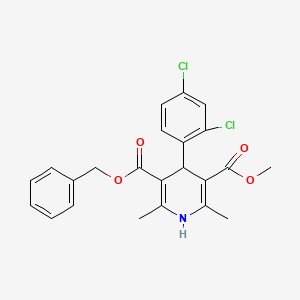

3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative structurally related to calcium channel blockers such as nifedipine. Its core structure consists of a 1,4-dihydropyridine ring substituted with ester groups (benzyl and methyl) at positions 3 and 5, a 2,4-dichlorophenyl group at position 4, and methyl groups at positions 2 and 4.

Properties

IUPAC Name |

5-O-benzyl 3-O-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2NO4/c1-13-19(22(27)29-3)21(17-10-9-16(24)11-18(17)25)20(14(2)26-13)23(28)30-12-15-7-5-4-6-8-15/h4-11,21,26H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKJNZRLRCXIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds.

Biological Activity

3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS No. 478259-00-6) is a member of the 1,4-dihydropyridine class of compounds, which are widely recognized for their pharmacological properties. This compound exhibits significant biological activity primarily as an antihypertensive agent and has potential anticancer properties. Its unique structural features contribute to its diverse biological effects.

- Molecular Formula : C23H21Cl2NO4

- Molecular Weight : 446.32 g/mol

- Boiling Point : 546.3 ± 50.0 °C (predicted)

- Density : 1.293 ± 0.06 g/cm³ (predicted)

- pKa : 2.59 ± 0.70 (predicted)

The primary mechanism of action for this compound involves the inhibition of calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is similar to that of other well-known calcium channel blockers such as nifedipine and amlodipine.

Antihypertensive Effects

Research indicates that this compound effectively lowers blood pressure in hypertensive models. The compound's ability to induce vasodilation has been demonstrated through various in vitro and in vivo studies.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties, particularly against drug-resistant tumor cells. The compound appears to interfere with cellular pathways involved in tumor growth and resistance mechanisms.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Dimethyl 1,4-Dihydro-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | Contains methoxy groups | Known for anticancer properties against resistant tumor cells |

| Dimethyl 1,4-Dihydro-2-(3-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate | Substituted with chlorophenyl | Exhibits similar antihypertensive effects |

| Ethyl 5-methyl-2-(phenyl)-1H-pyridine-3-carboxylate | Simpler pyridine structure | Less complex but retains some biological activity |

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antihypertensive Effects : A study involving hypertensive rats showed a significant reduction in systolic blood pressure after administration of the compound compared to control groups. The effective dose (ED50) was established through dose-response curves.

- Anticancer Activity Assessment : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate with four analogous dihydropyridine derivatives, emphasizing substituent effects, spectral properties, and biological activity.

Key Structural and Functional Insights:

Ester vs. Amide Groups: Amide-containing DHPs (e.g., Compound 6o) exhibit stronger hydrogen-bonding capacity (IR: 3320 cm⁻¹ for N-H), which may stabilize receptor interactions but reduce bioavailability compared to ester derivatives .

Spectral Comparisons :

- The absence of amide-related peaks (e.g., N-H bend at 1536 cm⁻¹) in the target compound’s IR spectrum (inferred from ester-based DHPs) distinguishes it from amide derivatives like Compound 6o .

- ¹H NMR signals for aromatic protons (δ 7.06–8.37 ppm in Compound 6o) are expected to shift slightly in the target compound due to electron-withdrawing Cl substituents .

Biological Implications :

- The target compound’s dichlorophenyl group may confer stronger binding to L-type calcium channels compared to nitro or methoxy substituents, as seen in nifedipine analogues .

- Ester flexibility (e.g., isopropyl or propoxyethyl in ) correlates with metabolic stability, suggesting the target compound’s methyl/benzyl esters may balance potency and clearance .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.